molecular formula C18H21NO5S B13992567 Ethyl 3-(4-hydroxyphenyl)-2-[(4-methylphenyl)sulfonylamino]propanoate CAS No. 58559-09-4

Ethyl 3-(4-hydroxyphenyl)-2-[(4-methylphenyl)sulfonylamino]propanoate

Cat. No.: B13992567
CAS No.: 58559-09-4
M. Wt: 363.4 g/mol
InChI Key: NNXLIBQGVVEZHL-UHFFFAOYSA-N
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Description

Ethyl 3-(4-hydroxyphenyl)-2-[(4-methylphenyl)sulfonylamino]propanoate is a complex organic compound that features both phenolic and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-hydroxyphenyl)-2-[(4-methylphenyl)sulfonylamino]propanoate typically involves multi-step organic reactions. One common method starts with the esterification of 4-hydroxybenzoic acid to form ethyl 4-hydroxybenzoate. This intermediate is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the sulfonylated intermediate with an appropriate amine under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-hydroxyphenyl)-2-[(4-methylphenyl)sulfonylamino]propanoate can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution to form different esters or acids.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as alcohols or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Various esters and acids depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-hydroxyphenyl)-2-[(4-methylphenyl)sulfonylamino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-hydroxyphenyl)-2-[(4-methylphenyl)sulfonylamino]propanoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria. This inhibition disrupts the synthesis of folic acid, leading to antimicrobial effects. Additionally, the phenolic group can participate in hydrogen bonding and other interactions with biological molecules, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-hydroxyphenyl)propanoate: Lacks the sulfonamide group, making it less effective as an enzyme inhibitor.

    4-Methylbenzenesulfonamide: Lacks the ester and phenolic groups, limiting its versatility in chemical reactions.

    Ethyl 4-hydroxybenzoate: Lacks the sulfonamide group, reducing its potential biological activity.

Uniqueness

Ethyl 3-(4-hydroxyphenyl)-2-[(4-methylphenyl)sulfonylamino]propanoate is unique due to its combination of phenolic, ester, and sulfonamide functional groups. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research.

Properties

CAS No.

58559-09-4

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 3-(4-hydroxyphenyl)-2-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C18H21NO5S/c1-3-24-18(21)17(12-14-6-8-15(20)9-7-14)19-25(22,23)16-10-4-13(2)5-11-16/h4-11,17,19-20H,3,12H2,1-2H3

InChI Key

NNXLIBQGVVEZHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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